molecular formula C10H12INO B14663523 N-(2,6-Dimethylphenyl)-2-iodoacetamide CAS No. 50666-75-6

N-(2,6-Dimethylphenyl)-2-iodoacetamide

Cat. No.: B14663523
CAS No.: 50666-75-6
M. Wt: 289.11 g/mol
InChI Key: WYMMKVRDDGLTEG-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-iodoacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to the acetamide group, which is further connected to a 2,6-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-iodoacetamide typically involves the reaction of 2,6-dimethylaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: 2,6-Dimethylaniline is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Iodoacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.

    Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid.

    Step 4: The reaction mixture is stirred for several hours at room temperature.

    Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-iodoacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products Formed

    Nucleophilic Substitution: Formation of N-(2,6-dimethylphenyl)-2-azidoacetamide or N-(2,6-dimethylphenyl)-2-thiocyanatoacetamide.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(2,6-dimethylphenyl)-2-aminoacetamide.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-iodoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodoacetamide involves its interaction with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-chloroacetamide
  • N-(2,6-Dimethylphenyl)-2-bromoacetamide
  • N-(2,6-Dimethylphenyl)-2-fluoroacetamide

Uniqueness

N-(2,6-Dimethylphenyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. This unique reactivity makes it a valuable compound in synthetic organic chemistry and biochemical research.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMMKVRDDGLTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615123
Record name N-(2,6-Dimethylphenyl)-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50666-75-6
Record name N-(2,6-Dimethylphenyl)-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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